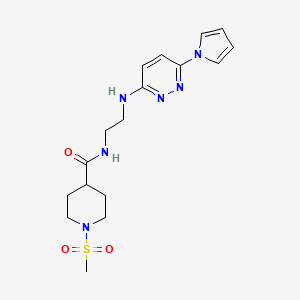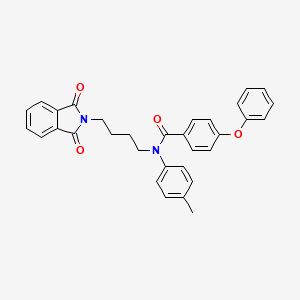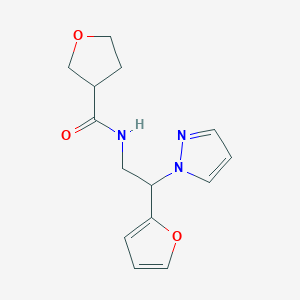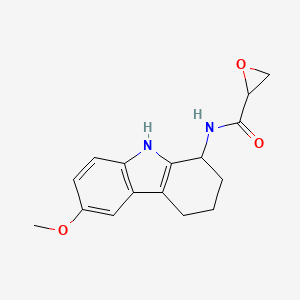
7-Hydroxy-6,6-dimethylheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Hydroxy-6,6-dimethylheptan-2-one” is a chemical compound that is used for pharmaceutical testing .
Synthesis Analysis
There is limited information available on the synthesis of “this compound”. It is available for purchase for research use .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H18O2 . The molecular weight of this compound is 158.24 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
Cannabinoid Receptor Probes : Devane et al. (1992) explored compounds related to 7-Hydroxy-6,6-dimethylheptan-2-one, particularly focusing on their potency as cannabimimetic substances. The study identified compounds with significant binding affinity to cannabinoid receptors, highlighting their potential as novel probes for cannabinoid receptor studies (Devane et al., 1992).
Chemical Equilibria and Kinetics : The work by Cabani and Ceccanti (1966) on semiphorone, a compound related to this compound, investigates its hydration and cyclisation in acidic media. This research provides valuable insights into the chemical behavior of such compounds under various conditions, contributing to a deeper understanding of their reactivity and potential applications in synthetic chemistry (Cabani & Ceccanti, 1966).
Hydroxyl Group Protection : The study by Corey and Venkateswarlu (1972) introduced dimethyl-tert-butylsilyl as a chemical agent for hydroxyl group protection. This research is critical for synthesizing compounds with protected hydroxyl groups, including this compound, enhancing their stability and reactivity for further chemical transformations (Corey & Venkateswarlu, 1972).
Phototriggered Drug Delivery : Liese and Hampp (2011) explored the use of 7-Hydroxy-1,1-dimethylnaphtalenone as a photocleavable linker for drug attachment to polymer materials. This innovative approach highlights the potential of compounds like this compound in developing phototriggered drug delivery systems, offering controlled release mechanisms under specific conditions (Liese & Hampp, 2011).
Fluorescent Dyes for Biomedical Applications : Carta et al. (2015) synthesized a series of pyrroloquinoline-based compounds, identifying derivatives of this compound as promising blue luminescent dyes for biological applications. These compounds offer potential as fluorescent labels in cell trafficking and pharmacokinetics/biodistribution studies, demonstrating their applicability in biomedical research (Carta et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-hydroxy-6,6-dimethylheptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(11)5-4-6-9(2,3)7-10/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBHPINPKTGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)

![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

